

A Technical Guide to 13-Hydroxylupanine Hydrochloride: Physicochemical Properties and Experimental Protocols

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Compound of Interest

Compound Name: 13-Hydroxylupanine hydrochloride

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This technical guide provides an in-depth overview of the physical and chemical properties of **13-Hydroxylupanine hydrochloride**, a quinolizidine alkaloid of interest for its potential pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

Physicochemical Properties

13-Hydroxylupanine is a naturally occurring tetracyclic quinolizidine alkaloid found in various species of the *Lupinus* genus.^{[1][2]} Its hydrochloride salt is often used in research due to its increased stability and solubility in aqueous solutions.

Data Presentation: Quantitative Properties

The following tables summarize the key physical and chemical properties of 13-Hydroxylupanine and its hydrochloride salt based on available literature.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄ N ₂ O ₂	[3]
Molecular Weight	264.36 g/mol	[3]
CAS Number	15358-48-2	[4]
Melting Point	169-170 °C (for the free base)	[4]
Optical Rotation	[α] _D ²⁰ +45.6° (c = 1.49 in ethanol); [α] _D ²⁰ +65.1° (c = 1.09 in water)	[4]
Solubility (Free Base)	Soluble in water, alcohol, and chloroform; slightly soluble in benzene and ether. Soluble in methanol or DMSO.	[4][5]

Table 1: Physical and Chemical Properties of 13-Hydroxylupanine

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₅ ClN ₂ O ₂	[6]
Molecular Weight	300.82 g/mol	N/A
CAS Number	6809-89-8	N/A
Melting Point	Not available in the searched literature.	N/A
Solubility	Expected to have higher aqueous solubility than the free base. Specific quantitative data is not readily available in the searched literature.	N/A

Table 2: Physical and Chemical Properties of **13-Hydroxylupanine Hydrochloride**

Experimental Protocols

Isolation and Purification of 13-Hydroxylupanine from Lupinus Species

The following is a general protocol for the extraction and isolation of quinolizidine alkaloids, including 13-Hydroxylupanine, from plant material. This protocol is based on established methods for alkaloid extraction.^{[1][2][7]}

Materials:

- Dried and powdered Lupinus seeds or leaves
- Methanol
- Hydrochloric acid (HCl), 1M
- Ammonia solution (NH₄OH), 25%
- Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Silica gel for column chromatography
- Solvent system for column chromatography (e.g., dichloromethane/methanol gradient)
- Thin Layer Chromatography (TLC) plates and developing chamber
- Dragendorff's reagent for alkaloid visualization

Procedure:

- Extraction:
 1. Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

2. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
- Acid-Base Extraction:
 1. Acidify the concentrated extract with 1M HCl to a pH of approximately 2.
 2. Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.
 3. Make the aqueous layer alkaline by adding ammonia solution until the pH reaches approximately 10.
 4. Extract the liberated alkaloids with dichloromethane or chloroform several times.
 5. Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Purification:
 1. Concentrate the dried organic extract to obtain the crude alkaloid mixture.
 2. Subject the crude extract to column chromatography on silica gel.
 3. Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.
 4. Monitor the fractions by TLC, visualizing with Dragendorff's reagent.
 5. Combine the fractions containing 13-Hydroxylupanine and concentrate to yield the purified compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

The following protocol is adapted from a validated method for the determination of lupin alkaloids.[8]

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size).
- Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Heptafluorobutyric acid (HFBA)
- **13-Hydroxylupanine hydrochloride** reference standard

Procedure:

- Standard Preparation: Prepare a stock solution of **13-Hydroxylupanine hydrochloride** in methanol. Prepare a series of working standards by serial dilution of the stock solution.
- Sample Preparation: Dissolve the sample containing **13-Hydroxylupanine hydrochloride** in the mobile phase or a suitable solvent.
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% HFBA
 - Mobile Phase B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA
 - Gradient: A linear gradient from 10% B to 90% B over several minutes.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40 °C
 - Injection Volume: 5 μ L

- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Mode: Multiple Reaction Monitoring (MRM)
 - Monitor the specific precursor-to-product ion transitions for 13-Hydroxylupanine.

Mandatory Visualizations

Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of quinolizidine alkaloids, including 13-Hydroxylupanine, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization steps.

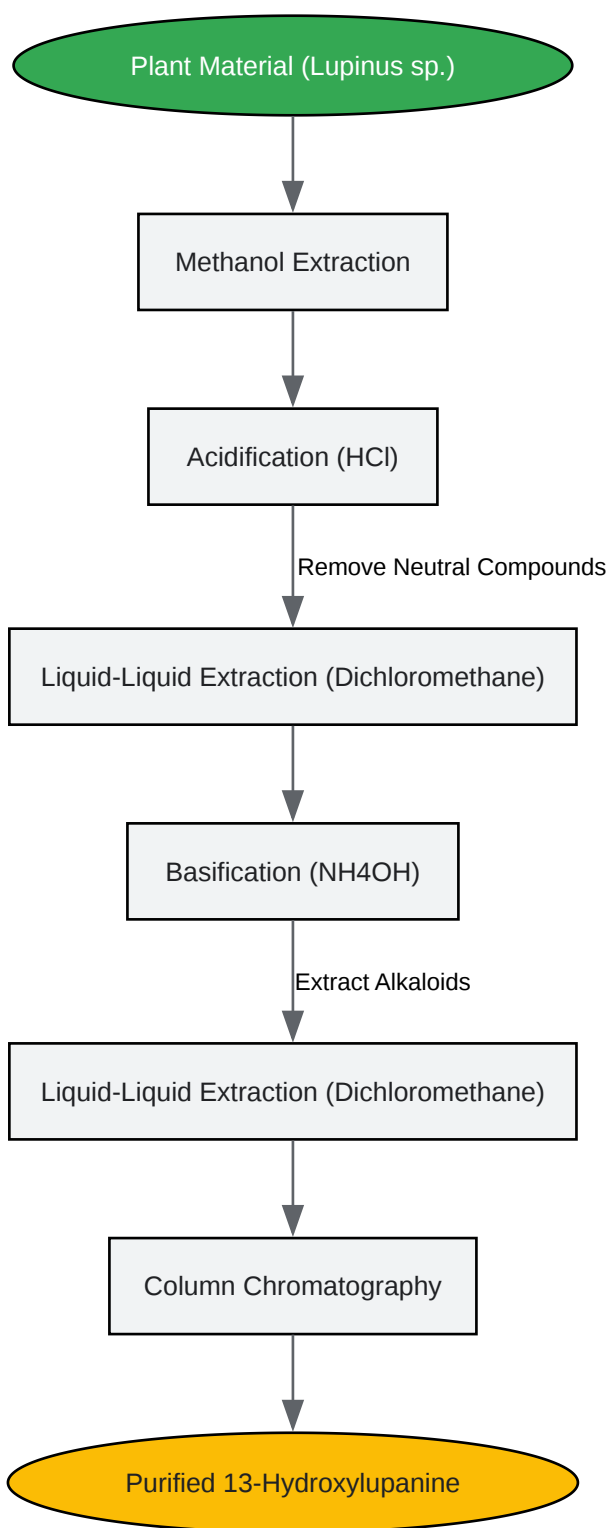


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Caption: Biosynthesis pathway of 13-Hydroxylupanine from L-Lysine.

Experimental Workflow: Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of 13-Hydroxylupanine from a plant source.



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Caption: General workflow for the isolation of 13-Hydroxylupanine.

Biological Activity

13-Hydroxylupanine has been reported to exhibit several biological activities. It has been shown to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle.[9] Additionally, some studies suggest potential antifungal activity.[10] The precise molecular mechanisms and signaling pathways underlying these activities require further investigation.

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